A Comprehensive Technical Guide to Tetradecylamine: Properties, Mechanisms, and Applications in Advanced Drug Delivery
A Comprehensive Technical Guide to Tetradecylamine: Properties, Mechanisms, and Applications in Advanced Drug Delivery
This guide provides an in-depth technical exploration of Tetradecylamine, a C14 primary amine, for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a foundational understanding of its physical and chemical properties, the causal relationships behind its utility, and detailed protocols for its application in the cutting-edge field of nanoparticle-based drug delivery.
The Molecular Profile of Tetradecylamine: Structure Dictates Function
Tetradecylamine (also known as 1-aminotetradecane or myristylamine) is a long-chain primary aliphatic amine. Its fundamental structure, a 14-carbon hydrophobic alkyl tail attached to a hydrophilic primary amine (-NH2) head group, is the cornerstone of its physicochemical behavior and wide-ranging applications. This amphiphilic nature is the critical attribute that allows it to function as a surfactant, a surface modifying agent, and a foundational building block for more complex molecules, particularly the ionizable lipids essential for nucleic acid delivery systems.
Core Physical and Chemical Properties
A thorough understanding of Tetradecylamine's physical and chemical properties is paramount for its effective use in research and formulation development. These properties dictate its handling, solubility, and reactivity.
Physical Characteristics
The significant van der Waals forces imparted by the long alkyl chain largely govern the physical state and solubility of Tetradecylamine.
Table 1: Physical Properties of Tetradecylamine
| Property | Value |
| Molecular Formula | C₁₄H₃₁N[1] |
| Molar Mass | 213.40 g/mol [1][2][3] |
| Appearance | White to pinkish crystalline solid[4] |
| Melting Point | 38-40 °C (lit.)[4][5][6][7] |
| Boiling Point | 162 °C at 15 mmHg (lit.)[4][6] |
| Density | ~0.806 g/cm³[8] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and ether.[8][9][10] |
Expert Insight: The low melting point of Tetradecylamine is a key practical consideration. It can be handled as a solid at room temperature but melts easily, which can be advantageous in certain formulation processes. Its pronounced hydrophobicity and solubility in organic solvents are fundamental to its role in emulsion and nanoparticle synthesis.
Chemical Reactivity and Functionality
The chemical behavior of Tetradecylamine is centered on its primary amine group, which is both basic and nucleophilic.
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Basicity and pH-Responsiveness: As a weak base, the amine group readily accepts a proton in acidic environments to form a positively charged tetradecylammonium ion. This pH-sensitive protonation is the key to its use in "smart" drug delivery systems. Within the acidic environment of an endosome (pH 5.5-6.5), the change in charge can trigger conformational changes in a nanoparticle, facilitating the release of its therapeutic payload.[11][12][13]
-
Nucleophilicity and Derivatization: The lone pair of electrons on the nitrogen atom makes Tetradecylamine a potent nucleophile, enabling it to react with various electrophiles. This is the basis for its use as a precursor in the synthesis of more complex molecules, such as the tertiary amine-containing ionizable lipids used in mRNA vaccines.[14]
Diagram of Tetradecylamine Protonation:
Caption: Protonation of Tetradecylamine in an acidic environment.
Application in Nanoparticle-Based Drug Delivery
Tetradecylamine is a versatile tool in the development of drug delivery systems, primarily in two capacities: as a surface-modifying agent (capping agent) for nanoparticles and as a foundational molecule for the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).
Tetradecylamine as a Nanoparticle Capping Agent
In the synthesis of metallic or polymeric nanoparticles, Tetradecylamine can act as a capping agent. The amine head group coordinates with the surface of the nanoparticle, while the long hydrophobic tail extends into the solvent. This provides steric hindrance, preventing the nanoparticles from aggregating and allowing for control over their final size and dispersibility in non-polar solvents.[15][16]
Diagram of Tetradecylamine as a Capping Agent:
Caption: Tetradecylamine stabilizing a nanoparticle.
Synthesis of Ionizable Lipids for LNP-Mediated mRNA Delivery
A groundbreaking application of Tetradecylamine is as a starting material for the synthesis of ionizable lipids. These lipids are a critical component of LNPs used to deliver nucleic acid therapeutics like mRNA. The primary amine of Tetradecylamine can be reacted to form a tertiary amine head group, which is designed to have a pKa in the range of 6-7.[8] This ensures the lipid is largely neutral at physiological pH (around 7.4), minimizing toxicity, but becomes protonated and positively charged in the acidic environment of the endosome.[10][12]
This pH-triggered change in charge is crucial for the "endosomal escape" of the mRNA payload. The positively charged ionizable lipids interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the mRNA to be released into the cytoplasm where it can be translated into protein.[11][13] The length of the alkyl chains, such as the C14 chain of Tetradecylamine, has been shown to significantly influence the delivery efficiency and organ selectivity of the LNPs.[4][9]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a Tetradecylamine-derived ionizable lipid and its formulation into LNPs. These are representative workflows and may require optimization for specific applications.
Protocol for Synthesis of a Tetradecylamine-Derived Ionizable Lipid
This protocol describes a representative synthesis of a tertiary amine-containing ionizable lipid from Tetradecylamine.
Diagram of Ionizable Lipid Synthesis Workflow:
Caption: Workflow for synthesizing an ionizable lipid.
Methodology:
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N-alkylation of Tetradecylamine:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Tetradecylamine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of an alkylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Causality: The base is required to deprotonate the primary amine, increasing its nucleophilicity to react with the alkylating agent to form a secondary amine. A second alkylation step would be needed to form the tertiary amine.
-
-
Reaction with an Epoxide-containing Tail:
-
To the secondary amine formed in the previous step, add a lipid tail containing a terminal epoxide group. This reaction is typically carried out in a polar aprotic solvent.
-
The reaction may require heating to proceed at a reasonable rate.
-
Causality: The nucleophilic secondary amine will open the epoxide ring, forming a hydroxyl group and attaching the lipid tail to the nitrogen atom, resulting in the final tertiary amine ionizable lipid.
-
-
Purification:
-
Upon completion of the reaction, quench the reaction mixture and perform a liquid-liquid extraction to remove water-soluble byproducts.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Causality: Column chromatography separates the desired ionizable lipid from unreacted starting materials and byproducts based on polarity.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized ionizable lipid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Self-Validation: The spectral data must be consistent with the expected chemical structure of the target ionizable lipid.
-
Protocol for Formulation of LNPs using a Tetradecylamine-Derived Ionizable Lipid
This protocol outlines the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.
Diagram of LNP Formulation Workflow:
Caption: LNP formulation via microfluidic mixing.
Methodology:
-
Preparation of Solutions:
-
Lipid Stock in Ethanol: Prepare a solution of the synthesized ionizable lipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[17]
-
mRNA Stock in Acidic Buffer: Prepare a solution of the mRNA payload in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[17]
-
Causality: The acidic buffer ensures that the tertiary amine of the ionizable lipid is protonated, facilitating its electrostatic interaction with the negatively charged phosphate backbone of the mRNA.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Pump the two solutions through the micromixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Causality: The rapid mixing in the microfluidic device causes a rapid change in solvent polarity, leading to the self-assembly of the lipids and mRNA into LNPs with a uniform size distribution.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and exchange the buffer.
-
Causality: Dialysis removes the organic solvent and raises the pH to a physiological level, resulting in a stable LNP formulation with a neutral surface charge.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Self-Validation: The LNPs should have a mean diameter of less than 150 nm with a PDI below 0.2, a near-neutral zeta potential at pH 7.4, and an encapsulation efficiency greater than 90%.
-
Conclusion
Tetradecylamine is a molecule with a rich chemical profile that makes it exceptionally valuable for researchers in drug development. Its amphiphilic nature, coupled with the reactivity of its primary amine group, allows for its use as both a nanoparticle stabilizer and, more critically, as a foundational component in the synthesis of sophisticated ionizable lipids for LNP-based therapies. A deep understanding of its properties and the causal mechanisms behind its applications, as detailed in this guide, is essential for the rational design and successful formulation of the next generation of advanced drug delivery systems.
References
-
PubChem. (n.d.). Tetradecylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Tetradecylamine. Retrieved from [Link]
-
Kemipro Surfactant. (n.d.). Tetradecyl amine. Retrieved from [Link]
-
Chemical Point. (n.d.). Tetradecylamine. Retrieved from [Link]
- Li, B., et al. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Advanced Drug Delivery Reviews.
-
NaPaGen. (2025). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Retrieved from [Link]
- Zhang, Y., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.
-
Kerui Chemicals. (n.d.). Tetradecylamine/Myristylamine (A14). Retrieved from [Link]
-
NIST. (n.d.). 1-Tetradecanamine. WebBook. Retrieved from [Link]
-
One Chongqing Chemdad Co., Ltd. (n.d.). 1-Tetradecylamine. Retrieved from [Link]
- Fenton, O. S., et al. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation.
-
MySkinRecipes. (n.d.). Tetradecylamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyltetradecylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Tetradecanamine. Retrieved from [Link]
-
HMDB. (n.d.). Tetradecylamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetradecylamine (A14): Your Guide to Industrial Applications & Sourcing. Retrieved from [Link]
-
Shandong Kairui Chemistry Co.,Ltd. (n.d.). Tetradecyl Dimethyl Amine Oxide (OA-14). Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Collection - Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - ACS Nano - Figshare [acs.figshare.com]
- 3. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.tocris.com [resources.tocris.com]
